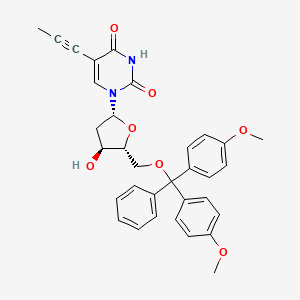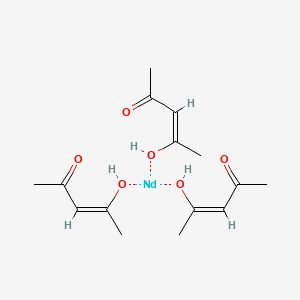
Tricalcium;trimagnesium;tetraphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricalcium;trimagnesium;tetraphosphate is a compound that combines calcium, magnesium, and phosphate ions. It is of significant interest in various fields, particularly in materials science and biomedical applications. This compound is known for its unique properties, including its ability to enhance biomineralization and improve mechanical strength in ceramic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricalcium;trimagnesium;tetraphosphate can be synthesized through various methods, including solid-state reactions, wet-chemical reactions, and mechano-chemical reactions. One common method involves blending calcium oxide (CaO) and phosphorus pentoxide (P2O5) in a molar ratio of 3:1 (Ca/P = 1.5) and heating the mixture to high temperatures . Another approach involves the hydrothermal synthesis of magnesium-substituted tricalcium phosphate nanoparticles .
Industrial Production Methods: In industrial settings, the production of this compound often involves the sintering of powders at high temperatures. The addition of magnesium ions can reduce the sintering temperature from 1300°C to 1100°C, making the process more energy-efficient . This method also enhances the mechanical properties of the resulting ceramic materials.
Chemical Reactions Analysis
Types of Reactions: Tricalcium;trimagnesium;tetraphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of magnesium and calcium ions, which can alter the compound’s reactivity and stability .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include calcium oxide, phosphorus pentoxide, and magnesium oxide. The reactions typically occur under high-temperature conditions, often exceeding 1000°C .
Major Products Formed: The major products formed from reactions involving this compound include various calcium and magnesium phosphates. These products are often used in the production of bioceramics and other advanced materials .
Scientific Research Applications
Tricalcium;trimagnesium;tetraphosphate has a wide range of scientific research applications. In the field of biomedicine, it is used as a biomaterial for bone tissue engineering due to its excellent biocompatibility and ability to promote osteoblast proliferation . In materials science, it is used to produce high-strength ceramics with improved mechanical properties . Additionally, this compound is being explored for its potential use in targeted drug delivery systems and as a component in dental materials .
Mechanism of Action
The mechanism of action of tricalcium;trimagnesium;tetraphosphate involves its interaction with biological tissues and fluids. The compound releases calcium and magnesium ions, which play a crucial role in bone mineralization and the formation of hydroxyapatite, a key component of bone tissue . These ions also stimulate osteoblast differentiation and promote vascularization, enhancing the overall process of bone healing .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tricalcium;trimagnesium;tetraphosphate include hydroxyapatite, β-tricalcium phosphate, and magnesium-substituted tricalcium phosphate . These compounds share similar chemical compositions and are used in similar applications, particularly in the field of biomedicine.
Uniqueness: What sets this compound apart from these similar compounds is its enhanced mechanical properties and improved biocompatibility due to the presence of magnesium ions . This makes it a more effective material for applications requiring high strength and bioactivity, such as bone tissue engineering and dental materials .
Properties
Molecular Formula |
Ca3Mg3O16P4 |
|---|---|
Molecular Weight |
573.04 g/mol |
IUPAC Name |
tricalcium;trimagnesium;tetraphosphate |
InChI |
InChI=1S/3Ca.3Mg.4H3O4P/c;;;;;;4*1-5(2,3)4/h;;;;;;4*(H3,1,2,3,4)/q6*+2;;;;/p-12 |
InChI Key |
IWNKKDWMULTERO-UHFFFAOYSA-B |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
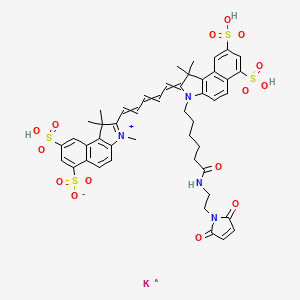
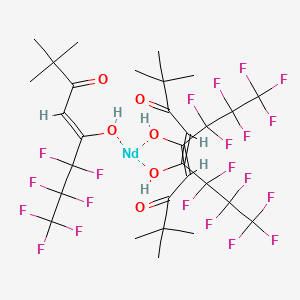
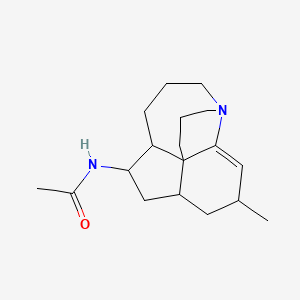
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)

![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)
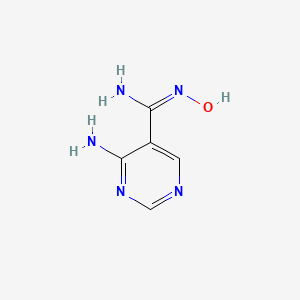
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
